Anti-Ulcer Activity: Qualitative Inclusion in Patent Claims vs. Unsubstituted ACPC
US patent US3746495 specifically claims 1-methylaminocyclopentanecarboxylic acid (the free base of the target compound) as one of three preferred cycloleucyl compounds for treating ulcers in warm-blooded animals, alongside 1-aminocyclopentanecarboxylic acid (ACPC) and its ethyl ester [1]. The patent describes these compounds as having 'unexpected anti-ulcer activity' compared to known chemical intermediates. However, the patent does not provide quantitative efficacy data (e.g., ED50, ulcer index reduction) for the methylamino derivative relative to ACPC.
| Evidence Dimension | Anti-ulcer activity (qualitative patent inclusion) |
|---|---|
| Target Compound Data | Claimed as active in anti-ulcer method (qualitative) |
| Comparator Or Baseline | 1-aminocyclopentanecarboxylic acid (ACPC) – also claimed as active (qualitative) |
| Quantified Difference | Not reported; both compounds are listed as effective within the same generic formula scope. |
| Conditions | In vivo warm-blooded animal ulcer model (undisclosed specifics) |
Why This Matters
Demonstrates that the N-methyl analog was considered an equally viable candidate in an early anti-ulcer program, justifying its use in follow-up SAR studies where the methyl substituent may improve potency or pharmacokinetics.
- [1] Malis, J. L., & Rosenthale, M. E. (1973). US3746495A – Anti-ulcer therapy. American Home Products Corp. Filed June 1, 1971. View Source
